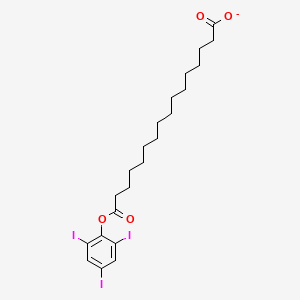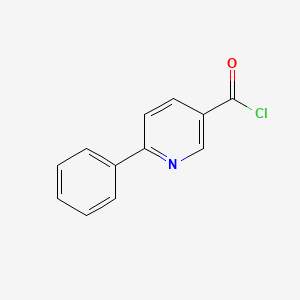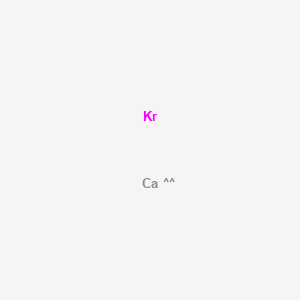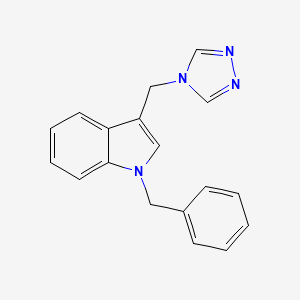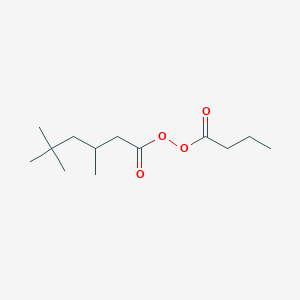
Butanoyl 3,5,5-trimethylhexaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoyl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.327 g/mol . It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanoyl 3,5,5-trimethylhexaneperoxoate can be synthesized through the reaction of butanoyl chloride with 3,5,5-trimethylhexane-1-hydroperoxide under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes to ensure safety and efficiency. The use of flow microreactors has been reported to enhance the yield and purity of the product while minimizing the risk of hazardous reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoyl 3,5,5-trimethylhexaneperoxoate primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as an initiator .
Common Reagents and Conditions
Common reagents used with this compound include solvents like dichloromethane and catalysts such as iron(III) chloride. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized organic compounds, such as ketones and alcohols .
Wissenschaftliche Forschungsanwendungen
Butanoyl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of butanoyl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation . The molecular targets and pathways involved include the activation of oxygen species and the subsequent oxidation of organic substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3,5,5-trimethylperoxyhexanoate: Similar in structure and function, used as an oxidizing agent and polymerization initiator.
Butyryl-CoA: An organic coenzyme A-containing derivative of butyric acid, involved in fatty acid metabolism.
Uniqueness
Butanoyl 3,5,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled oxidation reactions and as an initiator in polymerization processes .
Eigenschaften
CAS-Nummer |
193471-95-3 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
butanoyl 3,5,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C13H24O4/c1-6-7-11(14)16-17-12(15)8-10(2)9-13(3,4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
SOHJJXRDXUUZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OOC(=O)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
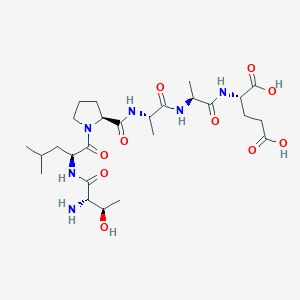

![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
